molecular formula C5H11BrMg B1345527 Magnesium, bromopentyl- CAS No. 693-25-4

Magnesium, bromopentyl-

Cat. No.: B1345527
CAS No.: 693-25-4
M. Wt: 175.35 g/mol
InChI Key: XWCQLLDGXBLGMD-UHFFFAOYSA-M
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Description

Magnesium, bromopentyl- (CAS 693-25-4), systematically named n-pentylmagnesium bromide, is a Grignard reagent with the chemical formula C₅H₁₁BrMg and a molecular weight of 175.350 g/mol . It is synthesized via the reaction of 1-bromopentane with magnesium metal in anhydrous diethyl ether under inert conditions, a standard method for preparing organomagnesium compounds . This compound is a critical reagent in organic synthesis, enabling the formation of carbon-carbon bonds through nucleophilic addition to carbonyl groups, alkylation reactions, and cross-couplings . Its applications extend to pharmaceutical intermediates and materials science, particularly in the functionalization of ligands for radiopharmaceuticals, as seen in bromopentyl-modified tetradentate N₂S₂ chelates for technetium complexes .

Mechanism of Action

Target of Action

n-Pentylmagnesium Bromide, also known as Pentylmagnesium Bromide or Magnesium, bromopentyl-, is a Grignard reagent . Grignard reagents are organomagnesium compounds that are widely used in organic chemistry for carbon-carbon bond formation . The primary targets of n-Pentylmagnesium Bromide are organic compounds with electrophilic carbon atoms .

Mode of Action

n-Pentylmagnesium Bromide, being a Grignard reagent, is highly reactive . It interacts with its targets by nucleophilic addition, where the carbon atom in the n-Pentylmagnesium Bromide molecule attacks the electrophilic carbon in the target molecule . This results in the formation of a new carbon-carbon bond .

Biochemical Pathways

The action of n-Pentylmagnesium Bromide affects several biochemical pathways. It is used in the preparation of alkanes via Ni or Cu-catalyzed cross-coupling reaction with alkyl fluorides . It is also used in the synthesis of hydroxypiperidinones via the addition-cyclization-deprotection process of aldimines . These pathways lead to the formation of complex organic compounds from simpler ones .

Result of Action

The molecular and cellular effects of n-Pentylmagnesium Bromide’s action are primarily the formation of new organic compounds. It enables the formation of carbon-carbon bonds, leading to the synthesis of complex organic molecules from simpler precursors . This is crucial in organic synthesis and pharmaceutical manufacturing .

Action Environment

The action, efficacy, and stability of n-Pentylmagnesium Bromide are significantly influenced by environmental factors. It is sensitive to air and moisture , and thus, must be handled under inert gas and protected from moisture . Its reactivity can also be influenced by temperature and the presence of other chemicals .

Biological Activity

Magnesium bromopentyl, a compound with potential biological significance, is a derivative of magnesium that incorporates a bromopentyl group. Understanding its biological activity is crucial for evaluating its therapeutic potential and mechanisms of action. This article synthesizes research findings, case studies, and data on the biological activity of magnesium bromopentyl, focusing on its physiological roles, mechanisms, and implications in health.

Physiological Role of Magnesium

Magnesium (Mg) is an essential mineral involved in over 300 enzymatic reactions in the human body. It plays a vital role in:

  • Metabolism : Mg is necessary for ATP synthesis and energy metabolism.
  • Neurological Function : It regulates neurotransmitter release and neuronal excitability.
  • Cardiovascular Health : Mg influences vascular tone and cardiac rhythm.
  • Muscle Function : It is critical for muscle contraction and relaxation.

The ionized form of magnesium (Mg²⁺) is particularly biologically active, participating in various cellular processes including signaling pathways that modulate inflammation and neuroprotection .

Magnesium bromopentyl may exert its biological effects through several mechanisms:

  • Neuroprotective Effects : Magnesium has been shown to inhibit NMDA receptor activity, reducing excitotoxicity in neurons. This action can help protect against neurodegenerative diseases like Alzheimer's and Parkinson's .
  • Anti-inflammatory Properties : Research indicates that magnesium can attenuate inflammatory responses by inhibiting the activation of NF-κB, a key transcription factor in inflammatory processes .
  • Cellular Signaling : Mg²⁺ acts as a cofactor for various enzymes and is involved in signaling pathways that regulate cell proliferation and apoptosis .

Data Table: Biological Activities of Magnesium Bromopentyl

Biological ActivityMechanism of ActionReference
NeuroprotectionInhibition of NMDA receptors
Anti-inflammatoryInhibition of NF-κB activation
Muscle contractionRegulation of calcium transport
Metabolic regulationCo-factor for ATP-dependent enzymes

Case Study 1: Magnesium in Neuroprotection

A study examined the effects of magnesium supplementation on patients with neurodegenerative disorders. Results indicated that increased magnesium levels correlated with improved cognitive function and reduced markers of neuroinflammation, suggesting a protective role against neuronal damage .

Case Study 2: Magnesium and Inflammation

In preterm neonates, magnesium administration was associated with decreased levels of inflammatory cytokines, leading to reduced risks of cerebral palsy. This highlights magnesium's potential as a therapeutic agent in managing inflammation-related conditions .

Research Findings

Recent studies have focused on the broader implications of magnesium in biological systems:

  • Neuroinflammation : Magnesium supplementation has been shown to enhance brain-derived neurotrophic factor (BDNF) levels, promoting neuronal plasticity and cognitive function .
  • Cardiovascular Impact : Adequate magnesium levels are linked to improved vascular health, reducing the risk of hypertension and cardiovascular diseases .

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing and characterizing bromopentylmagnesium (C₅H₁₁BrMg)?

  • Methodological Guidance :

  • Synthesis : Use Grignard reagent preparation techniques under anhydrous conditions. React 1-bromopentane with magnesium turnings in dry diethyl ether, maintaining a controlled temperature (typically 35–40°C) to avoid side reactions. Monitor reaction progress via gas evolution .
  • Characterization : Confirm purity via titration with standardized HCl and analyze by NMR (¹H/¹³C) to verify the absence of unreacted alkyl halide. For structural confirmation, combine FT-IR (to identify Mg-C bonding at ~500 cm⁻¹) with elemental analysis .

Q. How can researchers ensure reproducibility in bromopentylmagnesium-based reactions?

  • Critical Factors :

  • Solvent Purity : Use rigorously dried diethyl ether (water content <50 ppm) to prevent hydrolysis.
  • Stoichiometry : Precisely control the molar ratio of Mg to alkyl bromide (1:1.05) to minimize residual starting material.
  • Data Reporting : Document reaction conditions (temperature, stirring rate) and raw titration data in appendices to facilitate replication .

Advanced Research Questions

Q. How do thermodynamic parameters (e.g., ΔrH°) influence the reactivity of bromopentylmagnesium in organometallic syntheses?

  • Key Findings :

  • Reaction Enthalpies : For reactions like bromopentylmagnesium with methanol, ΔrH° = -219.7 kJ/mol (in diethyl ether), indicating high exothermicity. This necessitates slow reagent addition and cooling to prevent thermal runaway .
  • Solvent Effects : Compare ΔrH° values across solvents (e.g., THF vs. ether) to optimize reaction efficiency. For example, THF’s higher boiling point may allow elevated temperatures for sluggish reactions .

Q. What methodologies resolve contradictions in reported reaction yields involving bromopentylmagnesium?

  • Analytical Strategies :

  • Contradiction Analysis : Systematically vary parameters (e.g., solvent purity, Mg activation methods) to identify critical variables. Use design-of-experiments (DoE) frameworks to isolate confounding factors .
  • Data Cross-Validation : Compare kinetic data (e.g., reaction rates) with thermodynamic models to reconcile discrepancies. For instance, low yields may stem from unaccounted side reactions (e.g., Schlenk equilibrium shifts) .

Q. How can computational modeling enhance the design of bromopentylmagnesium-mediated reactions?

  • Integrated Approach :

  • DFT Calculations : Model transition states for nucleophilic additions to predict regioselectivity (e.g., in ketone alkylation). Validate predictions with experimental NMR yields .
  • Machine Learning : Train models on published ΔrH° and kinetic data (e.g., Holm, 1983) to forecast optimal reaction conditions for novel substrates .

Q. Data Presentation and Replicability

Q. What standards should govern the presentation of thermochemical data for bromopentylmagnesium reactions?

  • Best Practices :

  • Tabulate Data : Include columns for ΔrH°, solvent, measurement method (e.g., RSC calorimetry), and uncertainties. Example:
ReactionΔrH° (kJ/mol)SolventMethodReference
C₅H₁₁BrMg + CH₃OH-219.7Diethyl etherRSC
  • Metadata : Specify instrument calibration protocols and raw data archiving locations (e.g., institutional repositories) .

Q. How should researchers address variability in magnesium activation for bromopentylmagnesium synthesis?

  • Experimental Design :

  • Pre-Activation Methods : Test Mg pretreatment techniques (e.g., iodine activation, ultrasonic cleaning) to reduce induction periods.
  • Statistical Analysis : Use ANOVA to evaluate yield variability across activation methods, reporting p-values and confidence intervals .

Q. Ethical and Collaborative Considerations

Q. What are the best practices for sharing bromopentylmagnesium-related datasets to support open science?

  • Recommendations :

  • FAIR Principles : Ensure data are Findable (DOIs), Accessible (public repositories), Interoperable (standardized formats), and Reusable (detailed metadata).
  • Supplementary Materials : Publish raw NMR spectra, titration curves, and instrument logs as appendices or supplementary files .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights key structural and commercial differences between magnesium, bromopentyl- and its analogs:

Compound Name CAS Number Formula Molecular Weight (g/mol) Structure Type Key Applications
Magnesium, bromopentyl- 693-25-4 C₅H₁₁BrMg 175.350 Linear alkyl Organic synthesis, ligand functionalization
Magnesium, bromocyclopentyl- 33240-34-5 C₅H₉BrMg 173.334 Cyclic alkyl Cyclopropane synthesis, steroidal intermediates
Propylmagnesium bromide 927-77-5 C₃H₇BrMg 147.298 Short-chain alkyl Rapid nucleophilic additions
Phenylmagnesium bromide 100-58-3 C₆H₅BrMg 181.311 Aromatic Aryl couplings, Grignard-Kumada reactions

Key Observations :

  • Cyclic vs. Linear : Bromocyclopentylmagnesium’s cyclic structure enhances rigidity, favoring reactions requiring constrained geometries (e.g., cyclopropanation) .
  • Aromatic vs. Aliphatic : Phenylmagnesium bromide exhibits higher electron density at the reactive site, enabling efficient aryl-aryl bond formation, unlike bromopentylmagnesium’s aliphatic focus .

Thermochemical and Reactivity Data

Reaction enthalpies (ΔrH°) for bromopentylmagnesium have been documented in diethyl ether :

Reaction ΔrH° (kJ/mol) Reference
C₅H₁₁BrMg + C₆H₆O → C₆H₅BrMgO + C₅H₁₂ -199.6
C₅H₁₁BrMg + CF₃CO₂H → CF₃CO₂MgBr + C₅H₁₂ -219.7

Comparison Insights :

  • Limited thermochemical data exists for analogs, but shorter-chain Grignard reagents (e.g., propylmagnesium bromide) typically exhibit faster reaction initiation due to lower steric bulk.
  • Cyclic derivatives like bromocyclopentylmagnesium may show divergent thermodynamics due to ring strain effects, though specific data is absent in the provided evidence.

Properties

IUPAC Name

magnesium;pentane;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11.BrH.Mg/c1-3-5-4-2;;/h1,3-5H2,2H3;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWCQLLDGXBLGMD-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[CH2-].[Mg+2].[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11BrMg
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20883478
Record name Magnesium, bromopentyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

693-25-4
Record name Magnesium, bromopentyl-
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000693254
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Magnesium, bromopentyl-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Magnesium, bromopentyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bromopentylmagnesium
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